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Abstract
This technical guide provides a comprehensive overview of the structural analysis of the

chemical compound 2-Methyl-3-(methylamino)butan-2-ol. Due to the limited availability of

direct experimental data for this specific molecule, this document leverages data from

analogous compounds to predict its spectroscopic characteristics. It outlines detailed

hypothetical experimental protocols for its synthesis and structural elucidation using Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). This guide serves as a foundational resource for researchers and professionals involved

in the synthesis, characterization, and potential application of novel aminobutanol derivatives.

Introduction
2-Methyl-3-(methylamino)butan-2-ol is a tertiary amino alcohol with potential applications in

organic synthesis and as a building block for pharmacologically active molecules. Its structure,

featuring both a hydroxyl and a secondary amine group, suggests the possibility of interesting

chemical and biological properties. Accurate structural elucidation is the cornerstone of

understanding its reactivity, and potential for drug development. This guide provides a

predictive analysis of its key structural features and a methodological framework for its

experimental verification.
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Chemical and Physical Properties
Based on its structure and data from publicly available databases, the fundamental properties

of 2-Methyl-3-(methylamino)butan-2-ol are summarized below.[1][2][3]

Property Value Source

Molecular Formula C6H15NO PubChem[1][2]

Molecular Weight 117.19 g/mol BLDpharm[3]

IUPAC Name
2-methyl-3-

(methylamino)butan-2-ol
PubChem[1]

InChI
InChI=1S/C6H15NO/c1-5(7-

4)6(2,3)8/h5,7-8H,1-4H3
PubChem[1]

InChIKey
SOHFMOBBZSGBFW-

UHFFFAOYSA-N
PubChem[1]

SMILES CC(C(C)(C)O)NC PubChem[1]

XlogP (predicted) 0.2 PubChem[1]

Predicted Spectroscopic Data
Direct experimental spectroscopic data for 2-Methyl-3-(methylamino)butan-2-ol is not readily

available in the public domain. The following tables summarize the predicted ¹H NMR, ¹³C

NMR, IR, and Mass Spectrometry data based on the analysis of structurally similar

compounds.[4][5][6][7][8][9][10][11][12][13]

Predicted ¹H NMR Data (Solvent: CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 0.9 - 1.1 d 3H -CH(CH₃)-

~ 1.2 - 1.4 s 6H -C(CH₃)₂-

~ 2.3 - 2.5 s 3H -NH(CH₃)

~ 2.8 - 3.0 q 1H -CH(CH₃)-

~ 1.5 - 2.5 (broad) s 1H -OH

~ 1.5 - 2.5 (broad) s 1H -NH-

Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (ppm) Assignment

~ 15 - 20 -CH(CH₃)-

~ 25 - 30 -C(CH₃)₂-

~ 30 - 35 -NH(CH₃)

~ 60 - 65 -CH(NH)-

~ 70 - 75 -C(OH)-

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3400 - 3200 Broad
O-H stretch (hydrogen-

bonded)

~ 3350 - 3310 Weak-Medium N-H stretch

~ 2970 - 2850 Strong C-H stretch (alkane)

~ 1470 - 1450 Medium C-H bend (alkane)

~ 1150 - 1050 Strong C-O stretch (tertiary alcohol)

~ 1100 - 1000 Medium C-N stretch
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Predicted Mass Spectrometry (MS) Data
m/z Relative Abundance Assignment

117 Low [M]⁺ (Molecular Ion)

102 Medium [M - CH₃]⁺

100 Medium [M - OH]⁺

88 Medium [M - C₂H₅]⁺

58 High
[CH₃CH=NHCH₃]⁺ (Base

Peak)

59 High [(CH₃)₂COH]⁺

Experimental Protocols
The following sections detail the proposed experimental methodologies for the synthesis and

structural characterization of 2-Methyl-3-(methylamino)butan-2-ol.

Proposed Synthesis Protocol: Reductive Amination
This protocol is a hypothetical procedure based on standard organic synthesis techniques for

forming amino alcohols.

Reaction Setup: To a solution of 3-amino-2-methylbutan-2-ol (1 equivalent) in methanol in a

round-bottom flask, add formaldehyde (1.2 equivalents) at 0 °C.

Reduction: After stirring for 30 minutes, add sodium borohydride (1.5 equivalents) portion-

wise, maintaining the temperature below 10 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup: Quench the reaction by the slow addition of water. Remove the methanol under

reduced pressure.

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃) in an NMR tube.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Use a

standard pulse program with a sufficient number of scans to obtain a good signal-to-noise

ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Use a proton-

decoupled pulse sequence.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) using appropriate NMR software.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: Place a drop of the neat liquid sample on the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS) Protocol
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol) into the mass spectrometer via direct infusion or after separation by Gas

Chromatography (GC).

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 40-200.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualizations
The following diagrams illustrate the proposed synthesis workflow and a logical flow for the

structural analysis of 2-Methyl-3-(methylamino)butan-2-ol.

3-Amino-2-methylbutan-2-ol
+ Formaldehyde

Reaction in Methanol
(0 °C to RT)

Sodium Borohydride
Addition

Aqueous Workup
& Extraction Column Chromatography 2-Methyl-3-(methylamino)butan-2-ol

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 2-Methyl-3-(methylamino)butan-2-ol.

Spectroscopic Analysis

NMR Spectroscopy
(¹H and ¹³C)

Structure Elucidation

IR Spectroscopy Mass Spectrometry

Purified Sample

Confirmed Structure of
2-Methyl-3-(methylamino)butan-2-ol

Click to download full resolution via product page

Caption: Logical workflow for the structural analysis of the target compound.

Biological Activity
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Currently, there is no publicly available information on the biological activity or signaling

pathways associated with 2-Methyl-3-(methylamino)butan-2-ol. Further research is required

to explore its pharmacological potential.

Conclusion
This technical guide provides a predictive structural analysis and a framework for the

experimental characterization of 2-Methyl-3-(methylamino)butan-2-ol. The presented data,

while predictive, offers a solid foundation for researchers to undertake the synthesis and

detailed analysis of this compound. The outlined protocols are based on established

methodologies and can be adapted as needed. Future studies are warranted to investigate the

biological properties of this molecule, which may unveil novel applications in medicinal

chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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